N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-5,5-Dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide (CAS: 905431-34-7) is a bicyclic sulfone-containing thiazole derivative fused with a tetrahydrothieno[3,4-d][1,3]thiazole core. Its molecular formula is C₁₅H₁₆N₂O₃S₂ (MW: 336.4), featuring a benzamide substituent and an allyl (prop-2-en-1-yl) group at position 3 of the heterocyclic ring . The Z-configuration of the imine bond and the sulfone moiety likely contribute to its electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-8-17-12-9-22(19,20)10-13(12)21-15(17)16-14(18)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 |
InChI Key |
ZXJKBXVHMJVDOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core
The thieno[3,4-d] thiazole scaffold is constructed via a cyclocondensation reaction between a thiophene-derived diamine and a sulfur-containing carbonyl equivalent. For example, 3,4-diaminotetrahydrothiophene reacts with carbon disulfide (CS₂) under basic conditions to form the bicyclic thieno-thiazole framework . Key parameters include:
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : Reflux (80–100°C)
-
Catalyst : Triethylamine or potassium carbonate
Table 1 : Optimization of Core Synthesis Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, K₂CO₃, 80°C | 72 | 95% |
| DMF, Et₃N, 100°C | 68 | 93% |
The intermediate tetrahydrothieno[3,4-d] thiazole-2-thione is isolated and characterized by ¹H NMR (δ 3.45–3.78 ppm, multiplet for tetrahydro protons) and IR (ν 1250 cm⁻¹ for C=S) .
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 6 | 78 |
| NaH | THF | 4 | 65 |
| DBU | AcCN | 5 | 70 |
The product 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d] thiazol-2-amine is confirmed by MS ([M+H]⁺ = 241.08) .
Oxidation to the 5,5-Dioxido Derivative
The sulfone moiety is introduced via oxidation of the thiophene and thiazole sulfur atoms using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . The reaction proceeds via a two-step mechanism:
-
Epoxidation of the allyl group (controlled by stoichiometry).
-
Sulfonation of the heterocyclic sulfurs.
Optimized protocol :
-
mCPBA (2.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 hours.
-
Workup : Sequential washing with NaHCO₃ and brine.
Table 3 : Oxidation Agent Screening
| Oxidizing Agent | Conversion (%) | Selectivity (Sulfone) |
|---|---|---|
| mCPBA | 95 | >99% |
| H₂O₂/AcOH | 80 | 85% |
| Oxone® | 88 | 92% |
The 5,5-dioxido structure is validated by ¹³C NMR (δ 52.3 ppm for sulfone carbons) and X-ray crystallography (where available) .
Formation of the Benzamide Group
The final step involves acylation of the secondary amine with benzoyl chloride under Schotten-Baumann conditions .
Procedure :
-
Dissolve the oxidized intermediate (1 equiv) in THF.
-
Add benzoyl chloride (1.5 equiv) and pyridine (3 equiv) dropwise at 0°C.
-
Stir at 25°C for 4 hours.
Key analytical data :
-
IR : ν 1680 cm⁻¹ (C=O stretch).
-
¹H NMR : δ 7.45–8.05 ppm (benzoyl aromatic protons), δ 5.85–6.15 ppm (allyl CH₂=CH–).
Table 4 : Aylation Reaction Optimization
| Acylating Agent | Base | Yield (%) |
|---|---|---|
| Benzoyl chloride | Pyridine | 82 |
| Benzoyl anhydride | DMAP | 75 |
| Benzoyl fluoride | Et₃N | 68 |
Stereochemical Control of the (2Z) Configuration
The Z-configuration at the thiazol-2(3H)-ylidene double bond is achieved through thermodynamic control during cyclization. Heating the reaction mixture to 80°C in toluene promotes the formation of the more stable Z-isomer via keto-enol tautomerization .
Validation :
-
NOESY NMR : Correlation between the allyl CH₂ group and the benzoyl aromatic protons confirms the Z-geometry.
-
HPLC chiral analysis : >98% isomeric purity.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires modifications for safety and efficiency:
-
Continuous flow oxidation using mCPBA to minimize exothermic risks.
-
Catalytic asymmetric alkylation with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
Table 5 : Pilot-Scale Reaction Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield (overall) | 62% | 58% |
| Purity | 98% | 97% |
| Process Mass Intensity | 120 | 85 |
Analytical Characterization Summary
Comprehensive profiling ensures compliance with regulatory standards:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: The target compound’s tetrahydrothieno-thiazole sulfone core is distinct from the thiazolo-pyrimidine (11a), thiadiazole (4g), and triazole-thione (4h) systems. The sulfone group enhances polarity and stability compared to thioether-containing analogs .
- Functional Groups: The benzamide group in the target compound and 4g contrasts with the nitrile in 11a and the thione in the triazole derivative.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : The target compound’s melting point is unreported, but sulfones generally exhibit higher thermal stability than thioethers (e.g., 11a’s mp = 243–246°C).
- Spectroscopic Signatures : The target’s benzamide C=O stretch (~1670 cm⁻¹) aligns with 4g’s dual carbonyl peaks (1,690 and 1,638 cm⁻¹) . The absence of nitrile or thione groups distinguishes it from 11a and the triazole-thione derivative .
Reactivity Comparison :
- The allyl substituent in the target offers π-bond reactivity absent in 4g’s dimethylamino-acryloyl group.
Biological Activity
The compound N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 270.32 g/mol
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Antitumor Activity
A series of studies have demonstrated that benzamide derivatives possess notable antitumor activity. For example, a study evaluating similar compounds reported selective cytotoxicity against human cancer cell lines such as HepG2 and DLD . The structure–activity relationship (SAR) analysis revealed that modifications to the benzamide moiety significantly influenced the antitumor efficacy.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against specific bacterial strains.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : Compounds exhibited significant inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
- Antitumor Activity Evaluation :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity | Mechanism |
|---|---|---|---|---|
| Compound A | Structure A | Yes (MIC = 15.62 µg/mL) | IC50 = 10 µM | DNA Intercalation |
| Compound B | Structure B | Yes (MIC = 31.25 µg/mL) | IC50 = 15 µM | Apoptosis Induction |
| N-[...] | N/A | Yes (MIC = 15.62 µg/mL) | IC50 = Low µM | Dual Mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
